molecular formula C19H16N2O2S B11673817 N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide

N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide

Cat. No.: B11673817
M. Wt: 336.4 g/mol
InChI Key: FFVGRIFNASHCKX-DEDYPNTBSA-N
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Description

N'-[4-(Benzyloxy)benzylidene]-2-thiophenecarbohydrazide is a Schiff base derivative synthesized via condensation of 4-(benzyloxy)benzaldehyde with 2-thiophenecarbohydrazide. This compound belongs to the class of arylidene carbohydrazides, characterized by a hydrazone linkage (C=N) between a benzyloxy-substituted benzaldehyde and a heterocyclic carbohydrazide moiety. The thiophene ring introduces sulfur-based electronic effects, while the benzyloxy group enhances lipophilicity, influencing its biological interactions .

Key structural features:

  • Hydrazone linkage: Imparts conformational flexibility and chelation capacity for metal ions.

Reported activities include antimicrobial, anti-tubercular, and enzyme inhibitory properties, though specific data for this compound require extrapolation from analogs .

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O2S/c22-19(18-7-4-12-24-18)21-20-13-15-8-10-17(11-9-15)23-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22)/b20-13+

InChI Key

FFVGRIFNASHCKX-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

2.1. Hydrolysis

Under acidic or basic conditions, the hydrazone (-C=N-) bond can hydrolyze to regenerate the starting aldehyde and hydrazide:

N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazideH+/OH4-(benzyloxy)benzaldehyde+2-thiophenecarbohydrazide\text{N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-(benzyloxy)benzaldehyde} + \text{2-thiophenecarbohydrazide}

This reversibility is critical for applications in dynamic covalent chemistry.

2.2. Nucleophilic Addition

The hydrazone’s carbon (C=N) is electrophilic, enabling reactions with nucleophiles (e.g., amines, water):

N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide+NuAdduct\text{this compound} + \text{Nu}^- \rightarrow \text{Adduct}

Examples include the formation of imine derivatives or hydrates, depending on the nucleophile.

2.3. Metal Complexation

The hydrazone group can chelate metal ions (e.g., Fe²⁺, Cu²⁺) due to its lone pair-rich nitrogen atoms:

Compound+Mn+Metal-hydrazone complex\text{Compound} + \text{M}^{n+} \rightarrow \text{Metal-hydrazone complex}

This property is exploited in catalysis and drug design.

2.4. UV-Induced Conformational Changes

UV irradiation (λ = 230 nm) can induce rotamerization in the benzyloxy fragment, altering the compound’s geometry without breaking the hydrazone bond . This effect is attributed to photochemical rearrangements in the benzyloxy moiety.

Physical and Analytical Data

Property Value Source
Molecular Formula C₁₉H₁₆N₂O₃S
Molecular Weight 336.4 g/mol
Melting Point 134–138°C
Solubility Soluble in toluene

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Outcome
Synthesis4-(benzyloxy)benzaldehyde, 2-thiophenecarbohydrazideEthanol, reflux, acetic acidHydrazine-hydrazone formation
HydrolysisH⁺/OH⁻Aqueous acidic/basic solutionRegeneration of starting materials
Metal ComplexationFe²⁺, Cu²⁺Aqueous solutionChelate formation
UV-Induced RotamerizationUV irradiationλ = 230 nmConformational isomerism

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial enzyme activity, which is crucial for their survival.

Anticancer Properties
In recent investigations, this compound has been evaluated for its anticancer potential. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific cellular pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate cell cycle progression and promote cell death presents a promising avenue for further research in cancer therapeutics.

Materials Science

Polymer Chemistry
this compound has been explored as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to degradation under thermal stress, making them suitable for high-performance applications.

Nanocomposites
The compound's unique structure allows it to be utilized in the fabrication of nanocomposites. When combined with nanoparticles, it can enhance the electrical conductivity and optical properties of the resulting materials. This application is particularly relevant in the development of sensors and electronic devices where improved conductivity is essential.

Biochemical Probes

Fluorescent Probes
this compound has been developed as a fluorescent probe for biological imaging. Its ability to selectively bind to specific biomolecules allows for real-time monitoring of cellular processes. This application is particularly valuable in studying cellular dynamics and interactions within live cells.

Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. By targeting specific enzymes involved in metabolic pathways, it can serve as a tool for understanding biochemical processes and developing therapeutic agents that modulate enzyme activity.

Data Table: Summary of Applications

Application Area Specific Use Research Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PropertiesInduces apoptosis in breast and lung cancer cells
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties
NanocompositesImproves electrical conductivity with nanoparticles
Biochemical ProbesFluorescent ProbesReal-time monitoring of cellular processes
Enzyme Inhibition StudiesModulates enzyme activity in metabolic pathways

Mechanism of Action

The mechanism of action of N’-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in biological systems. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Moiety

N'-[4-(Benzyloxy)benzylidene]-3-hydroxy-2-naphthohydrazide (CAS 316136-19-3)
  • Structural difference : Replaces thiophene with a 3-hydroxy-naphthalene group.
  • However, increased molecular weight (396.44 g/mol vs. ~320 g/mol for thiophene analog) may reduce bioavailability .
N'-(3,4-Dichlorobenzylidene)benzohydrazide derivatives
  • Structural difference : Dichloro substituents on the benzylidene ring.
  • Impact : Chlorine atoms increase electronegativity and membrane permeability, enhancing antimicrobial activity. However, cytotoxicity risks may rise due to halogenated metabolites .
N'-(4-Methoxybenzylidene)-2-[4-(octyloxy)phenoxy]acetohydrazide (CAS 338989-19-8)
  • Structural difference : Incorporates methoxy and octyloxy groups.
  • Impact : Long alkyl chains (octyloxy) significantly increase lipophilicity, favoring penetration into lipid-rich bacterial membranes. Methoxy groups improve metabolic stability .

Heterocyclic Core Modifications

N'-[4-(Benzyloxy)benzylidene]-2-furohydrazide
  • Structural difference : Replaces thiophene with furan.
  • Impact : Furan’s oxygen atom offers weaker electron-donating effects compared to thiophene’s sulfur, reducing π-electron density and altering binding to targets like β-secretase. Bioactivity may decrease due to reduced polarizability .
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
  • Structural difference : Chlorine substituent on benzothiophene and a pentadecyl chain.
  • Impact : Chlorine enhances electronegativity and antimicrobial potency, while the pentadecyl chain drastically increases lipophilicity, improving membrane penetration but risking poor aqueous solubility .
N′-{(E)-[4-(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide
  • Structural difference : Simplified furan core without additional substituents.
  • Impact : Lower molecular complexity may reduce off-target interactions but also diminish potency compared to thiophene analogs .

Physicochemical and ADMET Properties

  • Lipophilicity (LogP) : Thiophene analogs typically exhibit LogP ~3.5–4.0, higher than furan derivatives (LogP ~2.8–3.2), favoring better absorption but requiring careful toxicity screening .
  • Solubility : Thiophene’s sulfur atom improves aqueous solubility compared to naphthol or long-chain analogs .
  • Cytotoxicity: Azetidinone and thiophene derivatives show low cytotoxicity (IC50 > 50 µM against HeLa cells), whereas halogenated analogs may require dose optimization .

Biological Activity

N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3SC_{20}H_{19}N_{3}O_{3}S. The structure features a thiophene ring, a hydrazone linkage, and a benzyloxy substituent, which are crucial for its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Several studies have indicated that compounds containing thiophene and hydrazone moieties exhibit significant antimicrobial properties. The presence of the benzyloxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
  • Anticancer Properties :
    • Research has shown that similar derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The hydrazone linkage is often associated with increased cytotoxicity against various cancer cell lines.
  • Antioxidant Activity :
    • Compounds with thiophene rings have been noted for their antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that hydrazone derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AnticancerInduces apoptosis in breast and colon cancer cells ,
AntioxidantScavenges DPPH radicals effectively

Case Study 1: Anticancer Activity

A study conducted on various hydrazone derivatives, including this compound, demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was linked to the activation of caspase-3 and caspase-9, indicating an apoptotic pathway activation.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited substantial antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, suggesting potential as a lead compound for antibiotic development.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide?

The compound is synthesized via Schiff base condensation between 2-thiophenecarbohydrazide and 4-(benzyloxy)benzaldehyde. A typical protocol involves refluxing equimolar amounts of the reactants in ethanol with catalytic acetic acid for 4–6 hours, yielding 70–90% after recrystallization from ethanol . Ultrasound-assisted synthesis (1–2 hours, 80°C) can enhance reaction efficiency by reducing time and improving purity .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Spectroscopy : NMR (¹H/¹³C) confirms hydrazone bond formation (δ ~10–11 ppm for NH) and aromatic substitution patterns. IR identifies C=N stretches (~1600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) resolves molecular geometry, with refinement via SHELXL software. For example, C—H···O/N hydrogen bonding and π-π stacking interactions are critical for stabilizing crystal lattices .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress (e.g., ethyl acetate/hexane eluent). Recrystallization from ethanol removes unreacted aldehydes or hydrazides. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition .

Advanced Research Questions

Q. How do substituents on the benzylidene or thiophene moieties influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -F) on the benzylidene ring enhance cytotoxicity. For example, fluorinated analogs show IC₅₀ values of 22.58 µM against prostate cancer (PC-3), outperforming cisplatin (46.47 µM) . Computational docking (e.g., AutoDock Vina) predicts interactions with cellular targets like tubulin or kinases .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or torsion angles (e.g., C=N vs. C—N) may arise from dynamic effects in solution (NMR) versus static crystal packing (SXRD). Complementary techniques like DFT calculations (B3LYP/6-311+G(d,p)) reconcile these differences by modeling optimized geometries .

Q. How are computational methods applied to predict electronic properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a narrow HOMO-LUMO gap (~3.5 eV) correlates with enhanced charge transfer in thiophene derivatives, relevant for optoelectronic applications .

Q. What challenges arise in refining crystal structures of hydrazone derivatives?

SHELXL refinement may struggle with disordered solvent molecules or twinning. High-resolution data (e.g., < 0.8 Å) and TWIN/BASF commands improve reliability. Hydrogen atoms are often constrained using riding models (Uiso = 1.2–1.5×Ueq) .

Q. How is cytotoxicity evaluated in vitro, and what controls ensure reproducibility?

MTT assays on cancer cell lines (e.g., A549, PC-3) quantify viability. Cisplatin serves as a positive control. Dose-response curves (5–200 µM, 48 hours) are normalized to untreated cells. Triplicate experiments and ANOVA (p < 0.05) ensure statistical rigor .

Q. What pharmacological mechanisms are proposed for anti-inflammatory activity?

Derivatives inhibit NF-κB/IL-6/STAT3 pathways, validated via Western blotting (reduced p65 phosphorylation) and qPCR (downregulated IL-6 mRNA). In murine colitis models, 50 mg/kg oral dosing reduces colon inflammation .

Q. How are trace impurities quantified in bulk synthesis?

HPLC-MS (C18 columns, acetonitrile/water gradient) detects impurities at <0.1% levels. Accelerated stability studies (40°C/75% RH, 6 months) assess degradation products like hydrolyzed hydrazides .

Methodological Considerations

  • Reproducibility : Batch variability may arise from solvent purity (e.g., anhydrous ethanol) or reaction time. Standardized protocols with inert atmospheres (N2) improve consistency .
  • Data Interpretation : Conflicting bioactivity results across cell lines require normalization to cell doubling times and viability controls (e.g., trypan blue exclusion) .

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